![molecular formula C15H14N2O4S B5761789 methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5761789.png)
methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate
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Overview
Description
Methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate, also known as Methyl 5-ATM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM is not fully understood. However, it has been reported that methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM exhibits inhibitory activity against various enzymes, including acetylcholinesterase, α-glucosidase, and cyclooxygenase-2. Additionally, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM has been shown to exhibit antioxidant and anti-inflammatory activities.
Biochemical and Physiological Effects:
methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM exhibits inhibitory activity against cancer cell lines, as well as anti-inflammatory and antioxidant activities. In vivo studies have shown that methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM exhibits hypoglycemic and hypolipidemic effects, as well as anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
Methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM exhibits inhibitory activity against various enzymes, making it a potential drug candidate for the treatment of various diseases. However, one limitation is that the mechanism of action of methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of various diseases. Additionally, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM could be used as a key intermediate in the synthesis of various compounds for use in material science. Finally, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM could be further investigated for its potential use in the fabrication of organic electronic devices.
Conclusion:
methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate, or methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized for high yields, and it has been investigated for its potential applications in medicinal chemistry, organic synthesis, and material science. While its mechanism of action is not fully understood, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM exhibits inhibitory activity against various enzymes and has been shown to exhibit antioxidant and anti-inflammatory activities. Its advantages and limitations for lab experiments have been identified, and several future directions for its study have been proposed.
Synthesis Methods
Methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM can be synthesized through a multi-step process involving the reaction of 4-methyl-3-thiophenecarboxylic acid with benzoyl chloride, followed by reaction with methyl carbazate and subsequent acid-catalyzed hydrolysis. This synthesis method has been reported in various scientific journals and has been optimized for high yields.
Scientific Research Applications
Methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In organic synthesis, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM has been used as a key intermediate in the synthesis of various compounds. In material science, methyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate 5-ATM has been investigated for its potential use in the fabrication of organic electronic devices.
properties
IUPAC Name |
methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-10(15(20)21-2)14(22-11(8)12(16)18)17-13(19)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDABUBLLIOSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-benzamido-5-carbamoyl-4-methylthiophene-3-carboxylate |
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